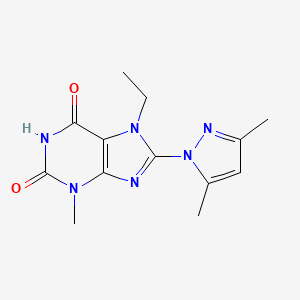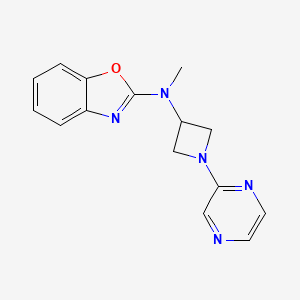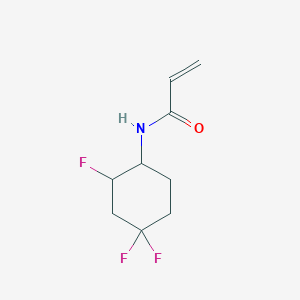
(2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon consisting of two phenyl rings . The presence of the amino group (-NH2) and the carboxylic acid group (-COOH) suggest that it might have properties similar to an amino acid.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For instance, the amino group can participate in reactions like acylation, alkylation, and condensation .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
(2E)-4-(biphenyl-2-ylamino)-4-oxobut-2-enoic acid and its derivatives play a significant role in the synthesis of heterocyclic compounds, showcasing a broad spectrum of potential applications in drug development and material science. For instance, the reaction of similar 4-oxobut-2-enoic acids with carbon nucleophiles has been demonstrated to afford Michael adducts, which are pivotal in synthesizing heterocyclic compounds such as pyridazinone, furanone, and oxazinone derivatives (El-hashash & Rizk, 2016). These heterocyclic structures are of interest due to their wide range of biological activities.
Synthesis of Novel Heterocyclic Compounds
Further research into the applications of 4-oxobut-2-enoic acid derivatives has led to the synthesis of novel heterocyclic compounds with expected antibacterial activities. By employing 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a starting material, a novel series of heterocyclic compounds, including pyridazinones and furanones derivatives, were synthesized. These compounds have been studied for their potential as antibacterial agents, highlighting the importance of these derivatives in developing new antimicrobial therapies (El-hashash et al., 2015).
Physicochemical and Spectroscopic Studies
The physicochemical and spectroscopic properties of this compound derivatives have been extensively studied, contributing to our understanding of their stability, reactivity, and potential applications in various fields. For example, complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with different metal ions have been synthesized and characterized, providing insights into their thermal and magnetic properties, which could have implications in material science and catalysis (Ferenc et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-4-oxo-4-(2-phenylanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(10-11-16(19)20)17-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,17,18)(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUBNRPBRXDJNF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide](/img/structure/B2849975.png)
![N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2849977.png)

![ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2849980.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849983.png)
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849984.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2849987.png)

![3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849989.png)



![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2849998.png)
